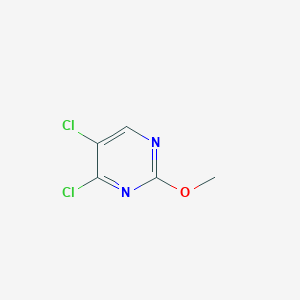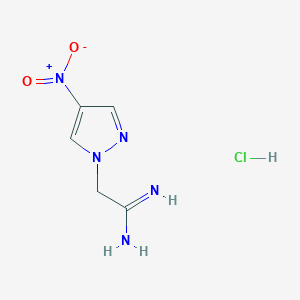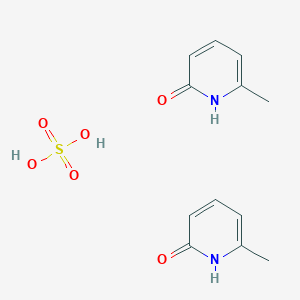
Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid
Overview
Description
“Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid” is a chemical compound with the CAS Number: 1443981-41-6 . It has a molecular weight of 316.33 and its molecular formula is C12H16N2O6S . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-methylpyridin-2-ol hemisulfate . The InChI code for the compound is 1S/2C6H7NO.H2O4S/c21-5-3-2-4-6(8)7-5;1-5(2,3)4/h22-4H,1H3,(H,7,8);(H2,1,2,3,4) .Physical And Chemical Properties Analysis
“Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid” is a powder that is stored at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the available resources .Scientific Research Applications
- Scientific Field: Green Chemistry
- Application Summary : The compound has been used in the synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis .
- Methods of Application : This process involves the use of naturally-occurring 2,6-lutidine and recombinant microbial whole cells as catalysts .
- Results or Outcomes : After scale up, the bioconversion enabled titers exceeding 12 g L−1 with a space–time yield of 0.8 g L−1 h−1 . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .
- Application Summary : Dihydropyridines (DHPs) are among the most beneficial scaffolds that have revolutionized pharmaceutical research with unprecedented biological properties .
- Methods of Application : Over the years, easily accessible 1,2- and 1,4-dihydropyridine (1,4-DHP) intermediates have been transformed by synthetic chemists to generate several drug molecules and natural products such as alkaloids .
- Results or Outcomes : The 1,4-dihydropyridine (1,4-DHP) moiety itself is the main fulcrum of several approved drugs .
- Application Summary : 1,4-Dihydropyridine (1,4-DHP) is one of the foremost notable organic scaffolds with diverse pharmaceutical applications .
- Methods of Application : This study highlights recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
- Results or Outcomes : The 1,4-DHP scaffold has served as a nucleus for several blockbuster drugs .
Scientific Field: Medicinal Chemistry
Scientific Field: Organic Chemistry
- Application Summary : Dihydropyridine (DHP) is among the most beneficial scaffolds that have revolutionized pharmaceutical research with unprecedented biological properties .
- Methods of Application : Over the years, easily accessible 1,2- and 1,4-dihydropyridine (1,4-DHP) intermediates have been transformed by synthetic chemists to generate several drug molecules and natural products such as alkaloids .
- Results or Outcomes : The 1,4-dihydropyridine (1,4-DHP) moiety itself is the main fulcrum of several approved drugs .
- Application Summary : 1,4-Dihydropyridine (1,4-DHP) is one of the foremost notable organic scaffolds with diverse pharmaceutical applications .
- Methods of Application : This study highlights recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
- Results or Outcomes : The 1,4-DHP scaffold has served as a nucleus for several blockbuster drugs .
Scientific Field: Pharmaceutical Research
Scientific Field: Organic Synthesis
Safety And Hazards
properties
IUPAC Name |
6-methyl-1H-pyridin-2-one;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7NO.H2O4S/c2*1-5-3-2-4-6(8)7-5;1-5(2,3)4/h2*2-4H,1H3,(H,7,8);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEIWYITXOCSKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1.CC1=CC=CC(=O)N1.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




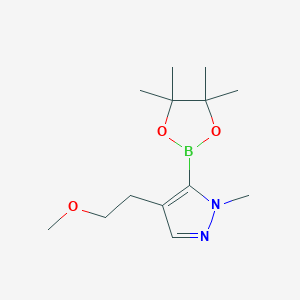
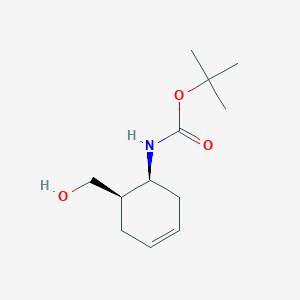

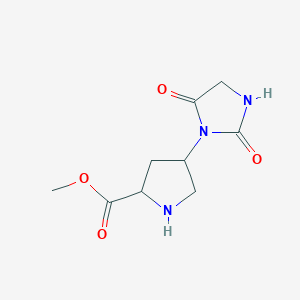
![2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1433087.png)


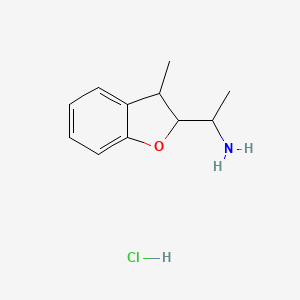
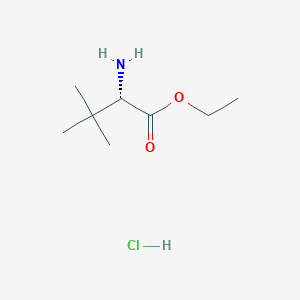
amine](/img/structure/B1433096.png)
